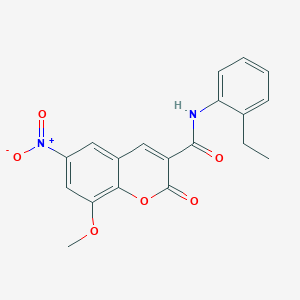
N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as CM-272, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. This compound binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potent anticancer activity against various cancer cell lines. This compound is also relatively stable under physiological conditions, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties and can reduce the production of beta-amyloid, which is involved in the pathogenesis of Alzheimer's disease. Another potential application of this compound is in the development of novel proteasome inhibitors for the treatment of cancer. Further studies are needed to explore the full potential of this compound in various scientific research applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and neuroprotective properties make it an ideal candidate for further research and development. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound discussed in this paper provide a comprehensive overview of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-3-11-6-4-5-7-15(11)20-18(22)14-9-12-8-13(21(24)25)10-16(26-2)17(12)27-19(14)23/h4-10H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULORMIYPRDVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



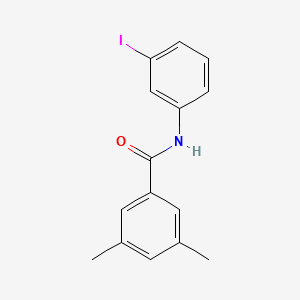

![methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B3617458.png)
![3-(1-benzofuran-2-yl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617482.png)
![1-[(4-phenoxybenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617484.png)
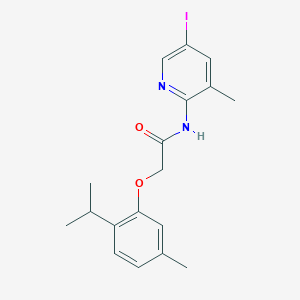
![1-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B3617503.png)
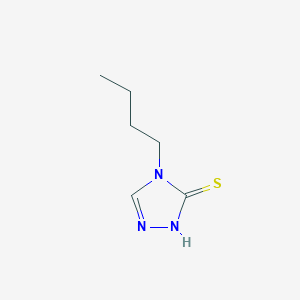
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3617519.png)

![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B3617529.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617544.png)
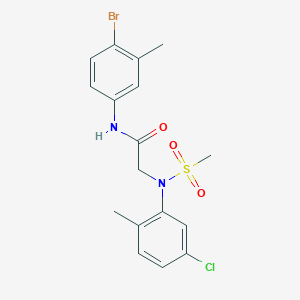
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3617555.png)